

# Technical Specifications of PF-AKT400

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Compound Focus: **PF-AKT400**

Cat. No.: S548344

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The table below summarizes the core technical data available for **PF-AKT400** from a commercial supplier's documentation [1].

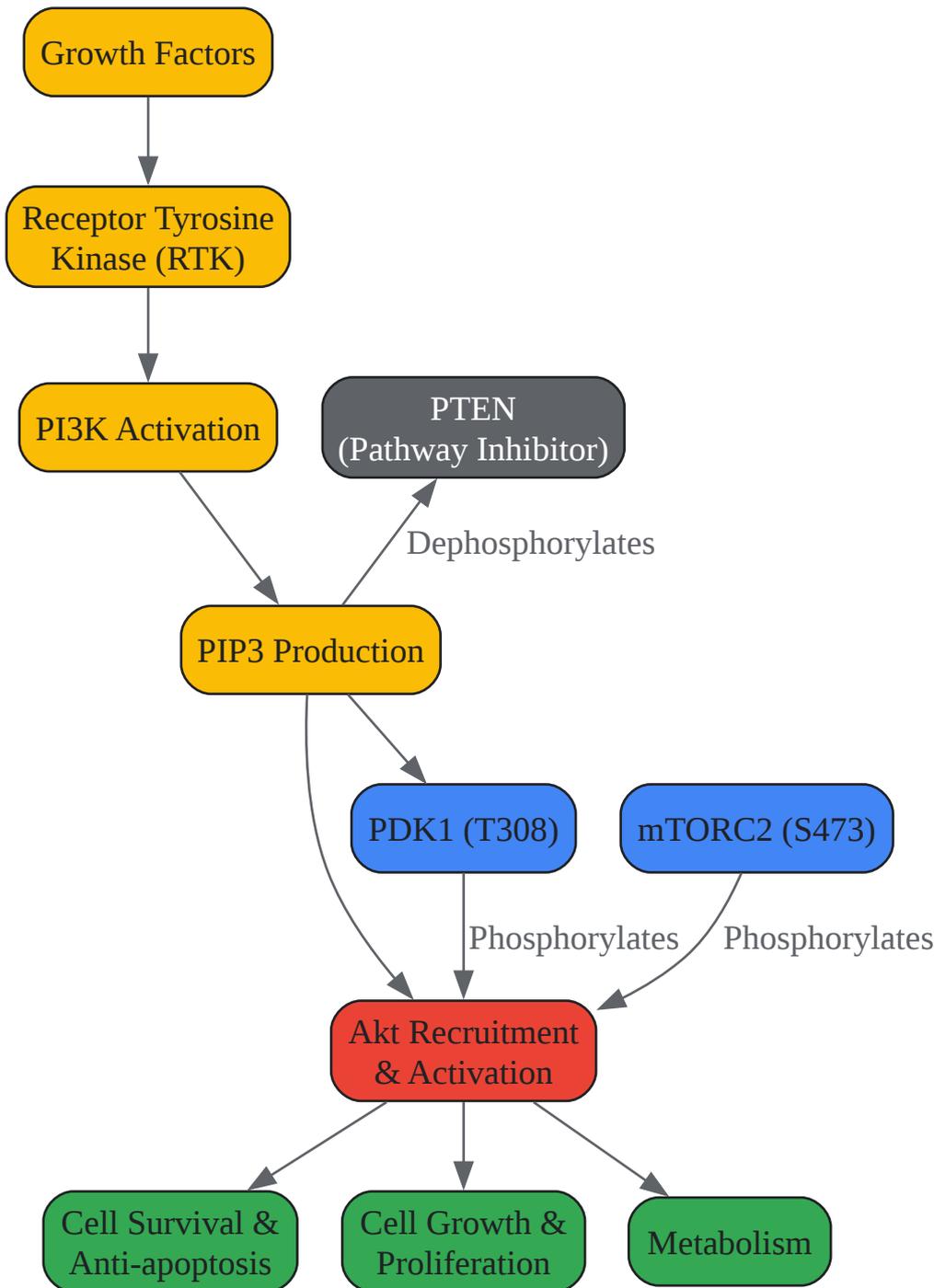
Property	Specification / Value
Catalog Number	HY-10721 [1]
Purity	98.0% [1]
CAS Number	1004990-28-6 [1]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> F <sub>2</sub> N <sub>6</sub> O [1]
Molecular Weight	400.43 g/mol [1]
Primary Target & IC50	PKB $\alpha$ /Akt1, IC <sub>50</sub> = 0.5 nM [1]
Selectivity (vs. PKA)	~900-fold greater (PKA IC <sub>50</sub> = 450 nM) [1]
Cellular Activity (U-87MG)	IC <sub>50</sub> = 0.31 $\mu$ M (inhibition of AKT1-mediated GSK3 $\alpha$ phosphorylation) [1]

## Biological Context & Experimental Data

**PF-AKT400** is a potent, ATP-competitive inhibitor of Akt (Protein Kinase B), a serine/threonine kinase that is a central node in the **PI3K-Akt signaling pathway** [2] [3] [4]. This pathway is crucial for regulating cell

survival, growth, proliferation, and metabolism, and its dysregulation is a common feature in many cancers [2] [5] [3].

To help visualize the pathway that **PF-AKT400** inhibits, the following diagram outlines the core Akt signaling network:



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The PI3K-Akt signaling pathway and its key outputs. **PF-AKT400** acts as a direct Akt inhibitor [2] [3] [4].

## In Vitro and In Vivo Efficacy

Beyond its high binding affinity, **PF-AKT400** has demonstrated functional efficacy in cellular and animal models [1].

Model/Assay	Finding / Outcome
In Vitro (U-87MG cells)	Inhibition of Akt1-mediated phosphorylation of its downstream substrate, GSK3 $\alpha$ [1].
In Vivo (PC3 Xenograft)	75% tumor growth inhibition (TGI) after 10 days at 100 mg/kg (bid) [1].
In Vivo (Colo205 Xenograft)	60% TGI after 10 days at 150 mg/kg (bid) [1].
In Vivo (PC3 Xenograft Combo)	98% TGI in combination with Rapamycin, compared to 56-66% as single agents [1].

Available data indicates that oral administration of **PF-AKT400** leads to **dose-dependent pharmacodynamic responses** in tumors, including reduction of S6 phosphorylation and hyperphosphorylation of Akt, correlating with tumor growth inhibition [1].

## Guidance for Researchers

Based on the information available, here are paths to acquire more in-depth data:

- **Contact the Supplier Directly:** For specific batch certificates of analysis detailing the purity assessment method (e.g., HPLC), solubilized stability data, or custom synthesis inquiries, the most efficient path is to contact **MedChemExpress (MCE)** directly [1].
- **Consult the Primary Literature:** The reference to [PMID: 20481595] is a key source for the original data [1]. I recommend retrieving and reviewing this primary research article for exhaustive experimental methodologies.

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## References

1. PF-AKT400 (AKT protein kinase inhibitor) [[medchemexpress.com](https://www.medchemexpress.com)]
2. Akt/PKB signaling pathway [[en.wikipedia.org](https://en.wikipedia.org)]
3. PI3K / Akt Signaling [[cellsignal.com](https://cellsignal.com)]
4. AKT/PKB Signaling: Navigating the Network - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. The Impact of Oxidative Stress and AKT Pathway on Cancer ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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